

Theoretical properties and DFT studies of 1,2,3-triazole derivatives

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Compound of Interest

Compound Name: 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

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An In-depth Technical Guide to the Theoretical Properties and DFT Studies of 1,2,3-Triazole Derivatives

Introduction

The 1,2,3-triazole moiety, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a critical scaffold in medicinal chemistry, drug discovery, and materials science.^[1] Its unique structural features, including aromatic stability, a significant dipole moment, and the capacity for hydrogen bond formation, make it a valuable component in the design of novel therapeutic agents and functional materials.^{[2][3]} 1,2,3-Triazole derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.^{[4][5]}

The advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making a diverse array of derivatives readily accessible.^{[2][4]} In parallel, computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the electronic structure, reactivity, and spectroscopic properties of these molecules.^{[6][7]} This guide provides a comprehensive technical overview of the theoretical properties of 1,2,3-triazole derivatives as investigated through DFT studies, offering insights for researchers, scientists, and professionals in drug development.

Theoretical Properties and Computational Analysis

DFT calculations provide profound insights into the fundamental properties of 1,2,3-triazole derivatives, guiding the rational design of molecules with desired characteristics.

Molecular Geometry Optimization

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. DFT methods, such as B3LYP with basis sets like 6-311++G(d,p) or 6-31G(d,p), are commonly used to determine equilibrium geometries.^{[4][5][6]} These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

For N-1 substituted 1,2,3-triazoles, the N(1)–N(2) bonds (typically 1.34–1.36 Å) are significantly longer than the N(2)–N(3) bonds (around 1.29–1.31 Å), indicating more single- and double-bond character, respectively.^[8] The fusion of a benzene ring, as in benzotriazole, tends to elongate the bonds within the heterocyclic ring, reflecting a decrease in aromatic character compared to monocyclic 1,2,3-triazoles.^[8] These structural parameters are crucial as they directly influence the molecule's shape, steric interactions, and ability to bind to biological targets.

Table 1: Representative Calculated Geometric Parameters for a 1,2,3-Triazole Ring (Note: These are typical value ranges compiled from literature; specific values depend on the derivative and level of theory.)

Parameter	Bond/Angle	Typical Calculated Value
Bond Length	N1–N2	1.342–1.359 Å ^[8]
Bond Length	N2–N3	1.293–1.309 Å ^[8]
Bond Length	N1–C5	~1.35 Å
Bond Length	C4–C5	~1.38 Å
Bond Angle	C5–N1–N2	~108–110°
Bond Angle	N1–N2–N3	~109–111°
Bond Angle	N4–C5–N1	~106–109°

Electronic Properties and Reactivity Descriptors

The electronic nature of 1,2,3-triazole derivatives dictates their reactivity, stability, and intermolecular interactions. DFT is employed to calculate several key electronic properties.

- **Frontier Molecular Orbitals (HOMO and LUMO):** The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior.^[9] The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) corresponds to the ability to accept an electron.^[9] The energy gap between them ($\Delta E = ELUMO - EHOMO$) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.^{[9][10]}
- **Molecular Electrostatic Potential (MEP):** MEP maps visualize the charge distribution across a molecule, identifying regions prone to electrophilic and nucleophilic attack. Red-colored (negative potential) regions indicate electron-rich areas (e.g., around nitrogen atoms) that are susceptible to electrophilic attack, while blue-colored (positive potential) regions are electron-deficient and attract nucleophiles.
- **Global Reactivity Descriptors:** Based on HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity:
 - **Chemical Hardness (η):** $\eta = (ELUMO - EHOMO) / 2$. Hard molecules have a large energy gap and are less reactive.
 - **Electronic Chemical Potential (μ):** $\mu = (EHOMO + ELUMO) / 2$. This describes the tendency of electrons to escape from the system.^[10]
 - **Electrophilicity Index (ω):** $\omega = \mu^2 / (2\eta)$. This index measures the propensity of a species to accept electrons.^{[10][11]}

Table 2: Calculated Electronic Properties for a Series of 1,2,3-Triazole Derivatives (Example Data) (Data derived from reference^[10], calculated at the B3LYP/6-31G(d) level)

Compound	EHOMO (eV)	ELUMO (eV)	ΔE (eV)	Hardness (η)	Chem. Potential (μ)	Electrophilicity (ω)
Derivative 5a	-10.01	-1.53	8.48	4.24	-5.77	3.92
Derivative 5b	-9.82	-1.60	8.22	4.11	-5.71	3.96
Derivative 5c	-9.63	-1.82	7.81	3.91	-5.73	4.20

The data indicates that derivative 5c, with the smallest energy gap, is the most reactive of the series.^[10]

Methodologies and Protocols

Experimental Protocol: Synthesis via CuAAC (Click Chemistry)

The most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).^{[4][12]}

General Procedure:

- **Reactant Preparation:** An appropriate organic azide (1.0 eq.) and a terminal alkyne (1.0 eq.) are dissolved in a suitable solvent system, often a mixture like DMF or t-BuOH/H₂O.^[4]
- **Catalyst Introduction:** A copper(II) source, such as CuSO₄·5H₂O (e.g., 0.1 eq.), is added to the mixture, followed by a reducing agent, typically sodium ascorbate (e.g., 0.2 eq.), which generates the active Cu(I) catalyst in situ.^[12]
- **Reaction:** The reaction mixture is stirred at room temperature for a period ranging from a few hours to 24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
- **Workup and Purification:** Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are

washed, dried over anhydrous Na_2SO_4 , filtered, and concentrated under reduced pressure.

- Purification: The crude product is purified by column chromatography on silica gel to yield the pure 1,2,3-triazole derivative.
- Characterization: The final structure is confirmed using spectroscopic techniques such as FT-IR, ^1H NMR, ^{13}C NMR, and mass spectrometry.^{[4][10]} The disappearance of characteristic azide (around 2100 cm^{-1}) and terminal alkyne C-H stretching peaks in the IR spectrum, along with the appearance of a new singlet for the triazole C5-H proton (around 8.0-8.8 ppm in ^1H NMR), confirms the successful cycloaddition.^{[2][4]}

Computational Protocol: DFT Study Workflow

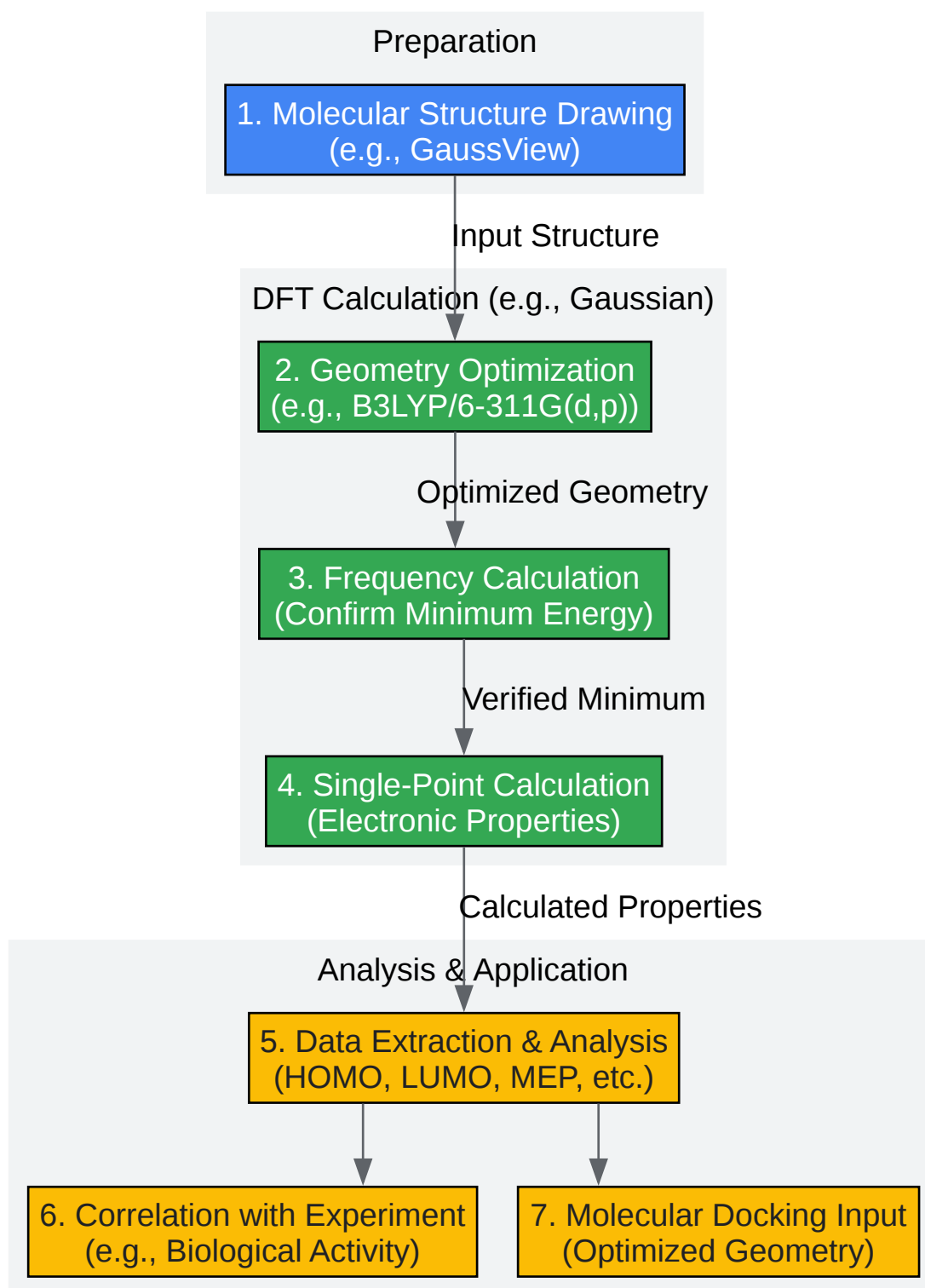
A standard workflow for the theoretical investigation of 1,2,3-triazole derivatives using DFT is outlined below.

Workflow Steps:

- Molecular Modeling: The 3D structure of the target 1,2,3-triazole derivative is built using software like GaussView or Avogadro.
- Geometry Optimization: A full geometry optimization is performed without constraints using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p), 6-31G(d)).^{[4][6]} This step locates the minimum energy structure on the potential energy surface.
- Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). These calculations also provide theoretical IR spectra that can be compared with experimental data.^[13]
- Property Calculation: Single-point energy calculations are used to determine various electronic properties from the optimized geometry. This includes:
 - Energies and distributions of HOMO and LUMO.
 - Molecular Electrostatic Potential (MEP) mapping.
 - Calculation of global reactivity descriptors (hardness, electrophilicity, etc.).^[14]

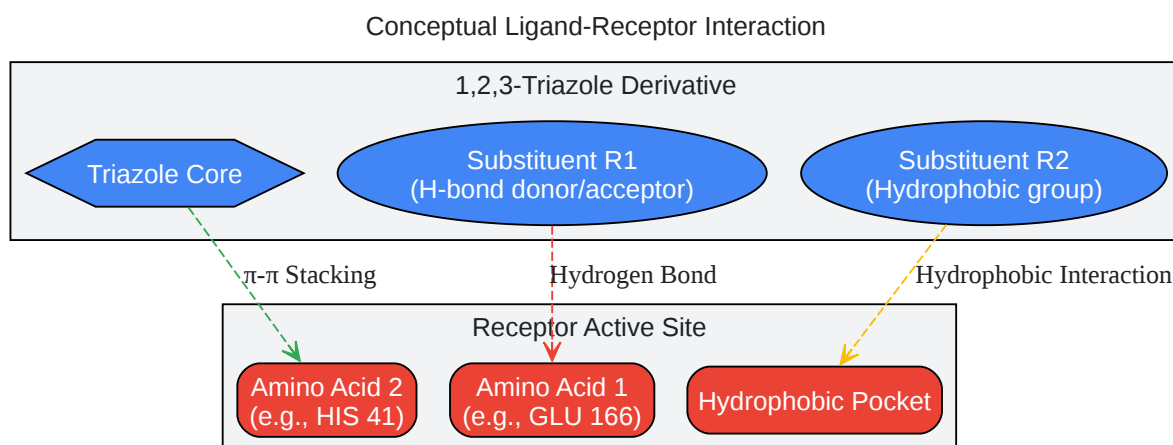
- Mulliken population analysis for atomic charges.
- Data Analysis: The calculated data is analyzed to understand the molecule's stability, reactivity, and potential interaction sites. This information is often correlated with experimental findings, such as biological activity or spectroscopic data.^[5]

Mandatory Visualizations



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Caption: A generalized workflow for DFT studies on 1,2,3-triazole derivatives.



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Caption: Conceptual diagram of a 1,2,3-triazole derivative binding in a receptor.

Applications in Drug Development

The synergy between DFT calculations and experimental studies is particularly impactful in drug development. DFT-optimized geometries serve as high-quality inputs for molecular docking simulations, which predict the binding modes and affinities of ligands to biological targets like enzymes or receptors.[5][6]

For instance, studies have used DFT and docking to investigate 1,2,3-triazole derivatives as potential inhibitors of the COVID-19 main protease (Mpro), identifying key hydrogen bonding and hydrophobic interactions within the active site.[5] Similarly, DFT calculations have helped explain the structure-activity relationships of novel 1,2,3-triazole hybrids as anticancer agents by correlating their electronic properties with their cytotoxic potential against cancer cell lines like HepG-2 and MCF-7.[4] The theoretical data on HOMO-LUMO gaps and MEPs helps rationalize why certain substitutions enhance biological activity, guiding the synthesis of more potent and selective drug candidates.[2][4]

Conclusion

DFT studies are a powerful and essential component in the modern research of 1,2,3-triazole derivatives. They provide a detailed theoretical framework for understanding molecular structure, electronic properties, and reactivity. When combined with experimental synthesis and biological evaluation, these computational insights accelerate the discovery and rational design of new 1,2,3-triazole-based compounds for applications in medicine and materials science. The methodologies and data presented in this guide serve as a foundational reference for professionals engaged in the computational and experimental exploration of this vital class of heterocyclic compounds.

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